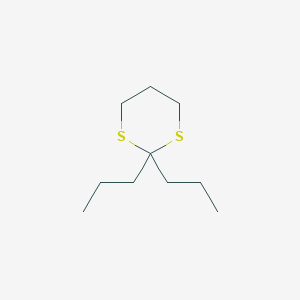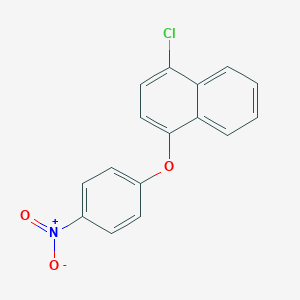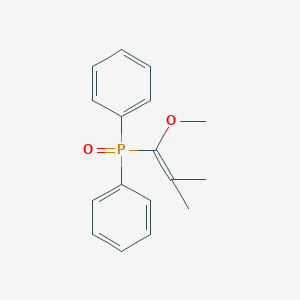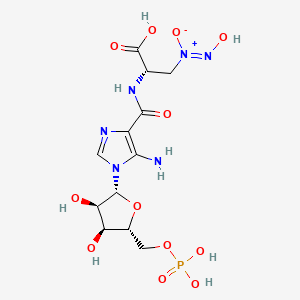
N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide is a synthetic peptide compound with the molecular formula C23H36N4O4 It is composed of three amino acids: leucine, phenylalanine, and leucinamide, with an acetyl group attached to the N-terminus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptide fragments.
Applications De Recherche Scientifique
N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the sequence of amino acids contribute to its binding affinity and specificity. The pathways involved may include signal transduction, enzymatic catalysis, or receptor activation, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of phenylalanine, used in peptide synthesis.
N-Acetyl-L-leucine: An acetyl analog of leucine, with applications in biochemistry and medicine.
Uniqueness
N-Acetyl-L-leucyl-L-phenylalanyl-L-leucinamide is unique due to its specific sequence of amino acids and the presence of both leucine and phenylalanine residues. This combination imparts distinct physicochemical properties and biological activities, making it valuable for various research applications.
Propriétés
| 75286-43-0 | |
Formule moléculaire |
C23H36N4O4 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C23H36N4O4/c1-14(2)11-18(21(24)29)26-23(31)20(13-17-9-7-6-8-10-17)27-22(30)19(12-15(3)4)25-16(5)28/h6-10,14-15,18-20H,11-13H2,1-5H3,(H2,24,29)(H,25,28)(H,26,31)(H,27,30)/t18-,19-,20-/m0/s1 |
Clé InChI |
YLJGKGGIEFEWHJ-UFYCRDLUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


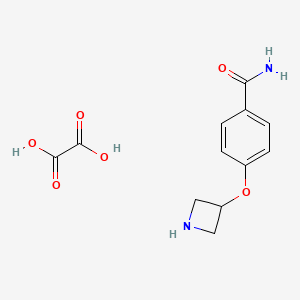
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)

![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)
